3-{[1-(5-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[1-(5-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C17H17FN4O2 and its molecular weight is 328.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-{[1-(5-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that includes a benzoxazole ring, a piperidine moiety, and a dihydropyrimidinone core. Its molecular formula is C17H17FN4O2 with a molecular weight of approximately 328.347 g/mol .
The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that derivatives of 3,4-dihydropyrimidinones exhibit diverse pharmacological properties including:
- Adenosine A2B Receptor Antagonism : This compound has been identified as a potent antagonist for the A2B adenosine receptor, which plays a crucial role in mediating inflammatory responses and other physiological processes .
- Anticancer Activity : Compounds in this class have shown promise as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth .
- Calcium Channel Blocking : Some derivatives exhibit calcium channel blocking activities, which can be beneficial in treating cardiovascular diseases .
Research Findings
Recent studies have explored the synthesis and biological evaluation of this compound and related derivatives. Notable findings include:
- Structure-Activity Relationship (SAR) : The optimization of the dihydropyrimidinone scaffold has revealed that modifications at specific positions significantly enhance biological activity. For instance, the introduction of halogen atoms (like fluorine) on the benzoxazole ring has been associated with increased receptor affinity .
- In Vitro Studies : In vitro assays have demonstrated that this compound can effectively inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer drug candidate .
- In Vivo Efficacy : Preliminary animal studies indicate that the compound exhibits favorable pharmacokinetic properties, including good bioavailability and metabolic stability, which are critical for therapeutic efficacy .
Case Studies
Several case studies highlight the biological activity of this compound:
- Case Study 1 : A study conducted on human cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics .
- Case Study 2 : Another investigation focused on the compound's role as an A2B receptor antagonist revealed that it effectively reduced inflammation markers in a rat model of asthma, demonstrating its therapeutic potential in respiratory conditions .
Data Table
The following table summarizes key properties and biological activities associated with this compound:
Property/Activity | Description |
---|---|
Molecular Formula | C17H17FN4O2 |
Molecular Weight | 328.347 g/mol |
A2B Receptor Antagonism | Potent antagonist with high selectivity |
Anticancer Activity | Induces apoptosis in cancer cell lines |
Calcium Channel Blocker | Exhibits calcium channel blocking properties |
IC50 (Cancer Cell Lines) | Low micromolar concentrations (specific values vary) |
Propiedades
IUPAC Name |
3-[[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c18-13-1-2-15-14(9-13)20-17(24-15)21-7-4-12(5-8-21)10-22-11-19-6-3-16(22)23/h1-3,6,9,11-12H,4-5,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDJIMTUMIZUMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)C3=NC4=C(O3)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.